molecular formula C22H34BFN2O4 B578086 Tert-butyl 4-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate CAS No. 1256360-53-8

Tert-butyl 4-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate

货号: B578086
CAS 编号: 1256360-53-8
分子量: 420.332
InChI 键: XJNRONOMJJOLMD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a piperazine core protected by a tert-butyloxycarbonyl (Boc) group, with a benzyl substituent at the 4-position. The benzyl group is further substituted with a fluorine atom at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at the 3-position of the phenyl ring (Fig. 1). The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a critical feature for synthesizing biaryl structures in medicinal chemistry . The fluorine substituent may enhance metabolic stability and influence electronic properties, making this compound valuable in drug discovery pipelines .

属性

IUPAC Name

tert-butyl 4-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34BFN2O4/c1-20(2,3)28-19(27)26-13-11-25(12-14-26)15-16-9-8-10-17(18(16)24)23-29-21(4,5)22(6,7)30-23/h8-10H,11-15H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNRONOMJJOLMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)CN3CCN(CC3)C(=O)OC(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34BFN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682374
Record name tert-Butyl 4-{[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256360-53-8
Record name tert-Butyl 4-{[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

作用机制

生物活性

Tert-butyl 4-[[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine-1-carboxylate (CAS No. 1449135-41-4) is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant research findings, and case studies.

Molecular Formula and Weight

  • Molecular Formula : C₁₇H₂₅BFNO₄
  • Molecular Weight : 337.19 g/mol

Structural Features

The compound contains:

  • A tert-butyl group , enhancing lipophilicity.
  • A fluorinated phenyl ring , which may influence biological interactions.
  • A dioxaborolane moiety , known for its reactivity in various chemical transformations.

Research indicates that compounds containing boronic esters, such as this one, exhibit notable biological activities through several mechanisms:

  • Hydrogen Bonding : The fluorinated phenyl ring can engage in hydrogen bonding with biological targets.
  • Covalent Bond Formation : The carbamate group may form covalent bonds with nucleophilic residues in proteins, potentially modulating enzyme activity and receptor interactions .
  • π-π Interactions : The aromatic components facilitate π-π stacking interactions with nucleic acids or proteins, enhancing binding affinity to targets.

Pharmacological Applications

Preliminary studies suggest that this compound may have applications in:

  • Cancer Therapy : Similar compounds have been shown to inhibit specific kinases associated with cancer progression.
  • Neurological Disorders : Potential modulation of neurotransmitter systems through receptor interactions.

In Vitro Studies

A study highlighted the interaction of similar piperazine derivatives with various enzyme targets. The findings indicated that modifications to the piperazine structure could enhance selective inhibition of kinases involved in cancer pathways .

Case Studies

  • Kinase Inhibition : The compound's structural analogs have demonstrated significant inhibitory effects on mutant forms of protein tyrosine kinases (e.g., KIT and PDGFRA), which are implicated in certain cancers. These studies reported half-maximal inhibitory concentration (IC50) values in the subnanomolar range, indicating potent activity against these targets .
  • Drug Resistance Reversal : Compounds structurally related to this piperazine derivative have been investigated for their ability to reverse multidrug resistance (MDR) in cancer cells by blocking efflux pumps .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaBiological ActivityIC50 (nM)
Tert-butyl 4-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamateC17H25BFNO4Kinase inhibition<10
Tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamateC18H28BFNO4Enzyme modulation<50
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylateC19H30BNO4Anticancer activity<20

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Variations

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate
  • Molecular Weight : 402.34 g/mol (vs. estimated ~419 g/mol for the target compound) .
  • Applications : Used in Suzuki couplings for biaryl synthesis, but lacks the electronic modulation provided by fluorine.
tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzyl)piperazine-1-carboxylate
  • Structure : Adds a trifluoromethyl (-CF₃) group at the 5-position of the phenyl ring.
  • Molecular Formula : C₂₃H₃₄BF₃N₂O₄ (vs. C₂₂H₃₃BFN₂O₄ for the target compound).

Linkage and Core Modifications

tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate
  • Molecular Formula : C₂₁H₃₃BN₂O₄.
  • Reactivity : The absence of a methylene spacer may reduce conformational flexibility, impacting binding in biological targets .
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate
  • Structure : Replaces phenyl with pyridine, introducing a nitrogen heteroatom.

准备方法

General Reaction Setup

  • Catalyst : Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (Pd(dppf)Cl₂)

  • Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Base : Potassium acetate (KOAc)

  • Solvent : 1,4-Dioxane or DMF

  • Temperature : 80–85°C

  • Atmosphere : Inert (N₂ or Ar)

Example Procedure from Ambeed (Source 2)

A mixture of tert-butyl 5-(trifluoromethylsulfonyloxy)-3,6-dihydropyridine-1(2H)-carboxylate (1.4 g, 4.3 mmol), bis(pinacolato)diboron (1.3 g, 5.1 mmol), KOAc (1.26 g, 12.9 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (351 mg, 0.43 mmol) in dioxane (10 mL) was heated at 80°C under N₂ for 18 hours. Purification by flash chromatography yielded the boronic ester in 64% yield.

Comparative Analysis of Borylation Conditions

Table 1 summarizes key variations in borylation protocols from source 2:

YieldCatalyst SystemSolventTemperatureTime
70%Pd(dppf)Cl₂, dppf, KOAcDioxane80°C18 h
64%Pd(dppf)Cl₂·CH₂Cl₂, KOAcDioxane80°C18 h
41%Pd(dppf)Cl₂, KOAcDMF85°C4 h

Key findings:

  • Dioxane outperforms DMF, likely due to better catalyst solubility.

  • Prolonged reaction times (18 hours vs. 4 hours) improve yields despite lower temperatures.

  • Excess bis(pinacolato)diboron (1.1–1.2 equiv) ensures complete conversion of triflates.

Optimization Strategies for Improved Yields

Catalyst Loading

Reducing Pd(dppf)Cl₂ loading from 10 mol% to 3 mol% decreased yields marginally (70% → 64%), suggesting a balance between cost and efficiency.

Solvent Effects

DMF’s high polarity may accelerate side reactions, whereas dioxane’s moderate polarity stabilizes the palladium complex.

Temperature Control

Lower temperatures (80°C) with longer durations (18 hours) minimize decomposition of heat-sensitive intermediates compared to shorter, hotter conditions .

常见问题

Basic: What synthetic strategies are commonly employed to prepare this compound?

Answer:
The synthesis typically involves multi-step reactions, leveraging the boronate ester's role in cross-coupling. A core strategy is the Suzuki-Miyaura coupling to install the dioxaborolane moiety onto the fluorophenyl ring. Key steps include:

  • Step 1: Functionalization of the piperazine core with a tert-butyl carbamate (Boc) protecting group.
  • Step 2: Introduction of the fluorophenyl-dioxaborolane unit via palladium-catalyzed coupling (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .
  • Step 3: Purification using HPLC or column chromatography to achieve >95% purity .

Critical Parameters:

  • Catalyst choice (Pd(OAc)₂ vs. PdCl₂(dppf)) impacts yield.
  • Solvent systems (THF/H₂O vs. DMF) affect reaction kinetics .

Basic: How is the compound characterized post-synthesis?

Answer:
Characterization relies on spectroscopic and chromatographic methods :

  • NMR (¹H/¹³C): Confirm regiochemistry of the fluorophenyl (δ ~7.2 ppm for aromatic protons) and boronate ester (δ ~1.3 ppm for methyl groups) .
  • HPLC-MS: Verify purity (>97%) and molecular ion ([M+H]+ = 432.3) .
  • Elemental Analysis: Validate boron content (theoretical: ~2.5%) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。